molecular formula C16H16N4O3 B2949418 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1209954-49-3

3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B2949418
CAS RN: 1209954-49-3
M. Wt: 312.329
InChI Key: YQGNMNATTRUGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide, also known as PIM-447, is a small molecule inhibitor of PIM kinases. PIM kinases are serine/threonine kinases that play a crucial role in the regulation of cell survival, proliferation, and differentiation. PIM-447 has been shown to have potential as a therapeutic agent in the treatment of various cancers and hematological malignancies.

Mechanism of Action

3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide inhibits the activity of PIM kinases by binding to the ATP-binding site of the kinase domain. PIM kinases are overexpressed in various cancers and hematological malignancies and play a crucial role in the survival and proliferation of cancer cells. Inhibition of PIM kinases by 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide leads to the suppression of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of PIM kinases and suppresses the growth and survival of cancer cells. It also enhances the efficacy of chemotherapy and reduces the risk of drug resistance.

Advantages and Limitations for Lab Experiments

3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor of PIM kinases and can be easily synthesized. It has been extensively studied in preclinical models of cancer and hematological malignancies and has shown promising results. However, 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide also has some limitations. Its efficacy may vary depending on the type of cancer and the stage of the disease. It may also have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for the study of 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide. One direction is the development of more potent and selective inhibitors of PIM kinases. Another direction is the evaluation of the efficacy of 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide in clinical trials. The identification of biomarkers that can predict the response to 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide is also an important future direction. Finally, the study of the role of PIM kinases in other diseases such as diabetes and cardiovascular diseases is an interesting area of research.

Synthesis Methods

The synthesis of 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid with 5-phenylisoxazole-3-carboxaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to yield 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide.

Scientific Research Applications

3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of cancer and hematological malignancies. In vitro studies have shown that 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have shown that 3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide suppresses tumor growth and enhances the efficacy of chemotherapy.

properties

IUPAC Name

3-methoxy-1-methyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-20-10-13(16(18-20)22-2)15(21)17-9-12-8-14(23-19-12)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGNMNATTRUGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-1-methyl-N-((5-phenylisoxazol-3-yl)methyl)-1H-pyrazole-4-carboxamide

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